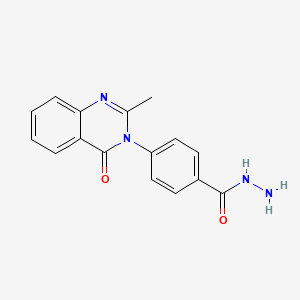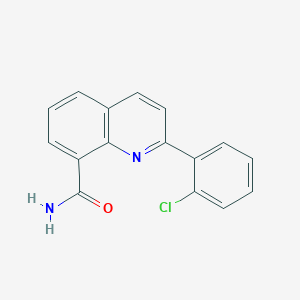
1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H10F4 It is a fluorinated aromatic compound that features both a naphthalene ring and a trifluoromethyl-substituted phenyl group
Méthodes De Préparation
The synthesis of 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial production methods for this compound may involve similar coupling reactions, optimized for large-scale synthesis. The choice of reagents and conditions can be tailored to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom and the trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for the synthesis of this compound and can be used to form various derivatives.
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene has several applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated probes and imaging agents.
Medicine: Its potential as a pharmaceutical intermediate makes it valuable in drug discovery and development.
Mécanisme D'action
The mechanism by which 1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups. These groups can stabilize or destabilize intermediates, affecting the overall reaction pathway .
In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
1-Fluoro-8-(4-(trifluoromethyl)phenyl)naphthalene can be compared with other fluorinated aromatic compounds, such as:
4-(Trifluoromethyl)phenol: This compound also contains a trifluoromethyl group but lacks the naphthalene ring, making it less complex and potentially less versatile.
1-Fluoro-4-(trifluoromethyl)benzene: Similar in structure but simpler, this compound lacks the additional aromatic ring, which can influence its reactivity and applications.
Propriétés
Formule moléculaire |
C17H10F4 |
|---|---|
Poids moléculaire |
290.25 g/mol |
Nom IUPAC |
1-fluoro-8-[4-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H10F4/c18-15-6-2-4-12-3-1-5-14(16(12)15)11-7-9-13(10-8-11)17(19,20)21/h1-10H |
Clé InChI |
WTNYJVWQJFFTIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)C3=CC=C(C=C3)C(F)(F)F)C(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11839342.png)


![2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate](/img/structure/B11839361.png)
![7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11839369.png)




![N'-[(Methoxyacetyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11839413.png)




